Cas no 38489-76-8 (3,4-(Methylenedioxy)cinnamic acid, pred.trans)
L'acido 3,4-(metilendiosso)cinnamico è un composto organico aromatico appartenente alla classe degli acidi cinnamici sostituiti. La sua struttura presenta un anello benzenico con un gruppo metilendiosso in posizione 3,4, che conferisce proprietà chimiche distintive. Questo composto è particolarmente utile come intermedio sintetico in chimica farmaceutica e nella produzione di fragranze. La sua configurazione pred.trans ne garantisce una maggiore stabilità e reattività selettiva in reazioni di condensazione e formazione di legami carbonio-carbonio. Grazie alla sua purezza e alla struttura ben definita, è ampiamente utilizzato in ricerca e sviluppo per la sintesi di molecole complesse.
38489-76-8 structure
Product Name:3,4-(Methylenedioxy)cinnamic acid, pred.trans
Numero CAS:38489-76-8
MF:C10H8O4
MW:192.168123245239
MDL:MFCD00005837
CID:54878
PubChem ID:643181
Update Time:2025-08-05
3,4-(Methylenedioxy)cinnamic acid, pred.trans Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic acid
- (2E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOIC ACID,OFF-WHITE SOLID
- 3,4-(Methylenedioxy)cinnamic acid, pred.trans
- 3-benzo[1,3]dioxol-5-yl-acrylic acid
- 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-, (E)-
- (2e)-3-(1,3-benzodioxol-5-yl)acrylic acid
- 3,4-(METHYLENEDIOXY)CINNAMIC ACID predominantly trans
- 3-(1,3-benzodioxol-5-yl)-2-propenoic acid
- 3-(1,3-Benzodioxol-5-yl)propenoic acid
- (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid;3,4-(Methylenedioxy)cinnamic Acid, predominantly trans
- 3-(1,3-benzodioxol-5-yl)acrylic acid
- 3,4-(Methylenedioxy)cinnamic acid, predominantly trans
- SCHEMBL79427
- C18077
- EN300-331721
- Cinnamic acid, 3,4-(methylenebis(oxy))-
- EN300-16833
- Cinnamic acid, 3,4-(methylenedioxy)-
- JS-3011
- (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid
- NSC-5953
- 3-(3,4-methylenedioxyphenyl) acrylic acid
- (e)-3-benzo[1,3]dioxol-5-yl-acrylic acid
- A4949
- X8H0WPJ08Y
- 3-(1,3-dioxaindan-5-yl)prop-2-enoic acid
- (e)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid
- 3,4-METHYLENEDIOXYCINNAMIC ACID [WHO-DD]
- InChI=1/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2
- 38489-76-8
- BB 0221182
- W-107380
- 3-Piperonylacrylic Acid
- CS-W010709
- BDBM50486070
- Q27155410
- CS-002/03843060
- s11884
- Acetic acid, piperonylidene-
- 3-(Benzo[d][1,3]dioxol-5-yl)acrylic acid
- M0634
- F2191-0041
- 3-(3,4-Methylenedioxyphenyl)propenoic acid
- NS00049336
- Z56789057
- (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid
- Methylenedioxycinnamic acid
- UNII-X8H0WPJ08Y
- HMS1397A21
- 3,4-(Methylenedioxy)cinnamic acid, predominantly trans, 99%
- DTXSID80901400
- CHEMBL1173153
- AKOS000120493
- HY-W009993
- 3,4-Methylenedioxycinnamic acid
- piperonyl acrylic acid
- (2E)-3-(1,3-dioxaindan-5-yl)prop-2-enoic acid
- 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-
- (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylicacid
- 3,4-Methylenedioxybenzene-3-acrylic acid
- 3,4-(METHYLENEDIOXY)CINNAMIC ACID
- 2373-80-0
- CHEBI:81482
- NCGC00182231-01
- 3,4-Methylenedioxy Cinnamic Acid
- PD169669
- (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid
- MFCD00005837
- [(5-Bromo-1-pyrazolyl)sulfonyl]dimethylamine
- 3,4-METHYLENEDIOXYCINNAMIC ACID, (E)-
- 3,4-methylendioxycinnamic acid
- (2E)a3a(2Ha1,3aBenzodioxola5ayl)propa2aenoic acid
- (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid
- ALBB-011737
- 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-, (2E)-
- STK020097
- TS-09982
- BBL012089
-
- MDL: MFCD00005837
- Inchi: 1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+
- Chiave InChI: QFQYZMGOKIROEC-DUXPYHPUSA-N
- Sorrisi: O1COC2C=CC(/C=C/C(=O)O)=CC1=2
Proprietà calcolate
- Massa esatta: 192.04200
- Massa monoisotopica: 178.146999
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 125
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38
- XLogP3: 2.1
Proprietà sperimentali
- Densità: 1.410
- Punto di ebollizione: 361.5±11.0 °C at 760 mmHg
- Punto di infiammabilità: 148.9±12.8 °C
- PSA: 55.76000
- LogP: 1.51310
- Pressione di vapore: 0.0±0.9 mmHg at 25°C
3,4-(Methylenedioxy)cinnamic acid, pred.trans Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,4-(Methylenedioxy)cinnamic acid, pred.trans Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B203520-100mg |
(2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid |
38489-76-8 | 100mg |
$ 87.00 | 2023-04-19 | ||
| TRC | B203520-250mg |
(2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid |
38489-76-8 | 250mg |
$ 164.00 | 2023-04-19 | ||
| TRC | B203520-500mg |
(2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid |
38489-76-8 | 500mg |
$ 305.00 | 2023-04-19 | ||
| TRC | B203520-1g |
(2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid |
38489-76-8 | 1g |
$ 470.00 | 2022-06-07 | ||
| TRC | B203520-2g |
(2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid |
38489-76-8 | 2g |
$ 1108.00 | 2023-04-19 | ||
| TRC | B203520-2.5g |
(2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid |
38489-76-8 | 2.5g |
$ 1286.00 | 2023-04-19 | ||
| Chemenu | CM560634-1g |
(E)-3-(Benzo[d][1,3]dioxol-5-yl)acrylic acid |
38489-76-8 | 95%+ | 1g |
$*** | 2023-05-30 | |
| TRC | B203520-1000mg |
(2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid |
38489-76-8 | 1g |
$ 584.00 | 2023-04-19 | ||
| Enamine | EN300-331721-0.05g |
(2E)-3-(1,3-dioxaindan-5-yl)prop-2-enoic acid |
38489-76-8 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-331721-0.1g |
(2E)-3-(1,3-dioxaindan-5-yl)prop-2-enoic acid |
38489-76-8 | 95.0% | 0.1g |
$19.0 | 2025-02-20 |
3,4-(Methylenedioxy)cinnamic acid, pred.trans Letteratura correlata
-
1. Crystal engineering via non-bonded interactions involving oxygen. X-Ray crystal structures of 3,4-methylenedioxycinnamic acid and 3,4-dimethoxycinnamic acidGautam R. Desiraju,Ramamurthy Kamala,B. Hanuma Kumari,Jagarlapudi A. R. P. Sarma J. Chem. Soc. Perkin Trans. 2 1984 181
-
2. Mixed crystals of 6-chloro-3,4-methylenedioxycinnamic acid with 2,4- and 3,4-dichlorocinnamic acids; structure, topochemistry, and intermolecular interactionsJagarlapudi A. R. P. Sarma,Gautam R. Desiraju J. Chem. Soc. Perkin Trans. 2 1987 1187
-
Juan D. Guzman,Parisa N. Mortazavi,Tulika Munshi,Dimitrios Evangelopoulos,Timothy D. McHugh,Simon Gibbons,John Malkinson,Sanjib Bhakta Med. Chem. Commun. 2014 5 47
-
Ru-Bing Wang,Xiao-Dong Ren,Jie He,Shan-Shan Zhu,Hui-Ru Xie,Guo-Zhu Su,Shuang-Gang Ma,Shi-Shan Yu Org. Biomol. Chem. 2020 18 9081
-
Imtiaz Khan,Sumera Zaib,Aliya Ibrar Org. Chem. Front. 2020 7 3734
38489-76-8 (3,4-(Methylenedioxy)cinnamic acid, pred.trans) Prodotti correlati
- 2373-80-0(3,4-Methylenedioxycinnamic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso